molecular formula C10H12O3 B1605231 Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride CAS No. 26843-47-0

Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride

Cat. No.: B1605231
CAS No.: 26843-47-0
M. Wt: 180.2 g/mol
InChI Key: BRHQMPOFCRGJCM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is a chemical compound with the linear formula C10H12O3 and a molecular weight of 180.21 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of propellanes containing a bicyclo[2.2.2]octene unit is less explored . A simple and convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit has been described, which are structurally similar to 11b-HSD1 inhibitors by sequential usage of the Diels–Alder reaction .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The synthesis of propellanes containing a bicyclo[2.2.2]octene system and their metathetic behavior is worthy of systematic investigation . The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .


Physical and Chemical Properties Analysis

The melting point of this compound is 251-253 °C (decomp), and its predicted boiling point is 336.6±11.0 °C . The predicted density is 1.275±0.06 g/cm3 .

Scientific Research Applications

Crystal Structure Analysis

Bicyclo[2.2.2]octane derivatives have been studied for their unique crystal structures. For instance, Ermer and Dunitz (1969) analyzed the crystal structure of bicyclo[2.2.2]octane-1, 4-dicarboxylic acid, highlighting its apparent D3h-symmetry and the eclipsed conformation of the bicyclo[2.2.2]-octane (BCO) skeleton (Ermer & Dunitz, 1969).

Polyimide Synthesis

Matsumoto and Kurosaki (1997) discussed the synthesis of soluble and colorless polyimides using tetracarboxylic dianhydrides with a polyalicyclic structure, including bicyclo[2.2.2]octane-2-endo,3-endo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydride (Matsumoto & Kurosaki, 1997).

Conformational Studies in Drug Design

Buñuel et al. (1996) explored the bicyclo[2.2.2]octane cage in the context of drug design, analyzing its symmetry and conformation (Buñuel et al., 1996).

Synthetic Methodology

Widegren et al. (2006) revisited the synthesis of bicyclo[2.2.2]octan-2,6-dione, providing an improved method for its large-scale synthesis (Widegren et al., 2006).

Asymmetric Catalysis

Otomaru et al. (2005) utilized bicyclo[2.2.2]octa-2,5-diene ligands in rhodium-catalyzed asymmetric 1,4-addition reactions, showcasing the utility of bicyclo[2.2.2]octane derivatives in asymmetric synthesis (Otomaru et al., 2005).

Safety and Hazards

Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is classified under GHS07. The hazard statements include H319, H335, and H315 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of Bicyclo[22It’s known that this compound has been incorporated into the structure of drugs like imatinib and vorinostat . These drugs target specific proteins involved in cell signaling pathways, suggesting that Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride may interact with similar targets.

Mode of Action

This can result in changes to cellular processes, such as signal transduction or metabolic pathways .

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may influence pathways related to cell growth and survival, potentially including the BCR-ABL tyrosine kinase pathway (Imatinib target) or the histone deacetylase pathway (Vorinostat target).

Result of Action

The molecular and cellular effects of Bicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may have effects on cell growth and survival, potentially inducing cell cycle arrest or apoptosis in certain cell types.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target proteins .

Biochemical Analysis

Biochemical Properties

Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride plays a significant role in biochemical reactions, particularly in the formation of cyclic anhydrides and esters. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with alcohols to form esters and with amines to form amides. These reactions are catalyzed by enzymes such as esterases and amidases. The nature of these interactions involves the formation of covalent bonds between the anhydride and the nucleophilic groups of the biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain signaling pathways by modifying key signaling proteins, leading to altered gene expression and metabolic changes. These effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of interaction. For instance, it can inhibit esterases by forming a stable ester bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form the corresponding dicarboxylic acid. This degradation can affect its long-term activity and efficacy in biochemical assays. In in vitro studies, the compound has been observed to maintain its activity for several hours, while in in vivo studies, its effects may persist for days .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, it can cause adverse effects, including toxicity and tissue damage. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by esterases and amidases to form the corresponding dicarboxylic acid and amides, respectively. These metabolic transformations can affect the compound’s activity and distribution within the body. Additionally, the compound may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific anion transporters and bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within cells .

Properties

IUPAC Name

4-oxatricyclo[5.2.2.02,6]undecane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHQMPOFCRGJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291177
Record name bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26843-47-0
Record name NSC73663
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73663
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxatricyclo[5.2.2.0,2,6]undecane-3,5-dione
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

4-Oxa-tricyclo[5.2.2.02,6]undec-8-ene-3,5-dione (4.00 g, 22.45 mmol) was dissolved in ethyl acetate (100 mL). 10% Palladium on carbon (400 mg) was added. The flask was degassed and backfilled with hydrogen gas via balloon. The mixture was stirred at 25° C. for 16 h. The mixture was passed through a plug of Celite and the filtrate was concentrated in vacuo to afford a thick clear oil. Purification by flash column chromatography (Teledyne Isco RediSep column; 0 to 30% ethyl acetate in hexanes) afforded the desired product, 4-oxa-tricyclo[5.2.2.02,6]undecane-3,5-dione (2.92 g, 16.20 mmol, 72%), as a white powder. 1H NMR (400 MHz, DMSO-d6) δ: 1.55-1.64 (6H, m), 1.76 (2H, d, J=9.2 Hz), 2.25 (2H, s), 3.11 (2H, s). LC-MS (ESI) calcd for C10H12O3 180.20, found 181.0 [M+H+].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Reactant of Route 2
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Reactant of Route 3
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Reactant of Route 4
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Reactant of Route 5
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Reactant of Route 6
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride

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